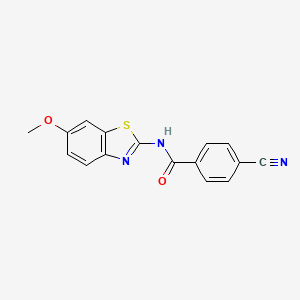

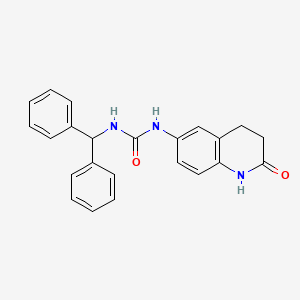

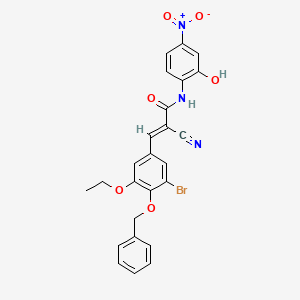

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. It belongs to the class of benzothiazole derivatives, which have been shown to possess various biological activities, including anticancer, antiviral, and antimicrobial properties.

Scientific Research Applications

Antimalarial Activity

GNF-Pf-595 has demonstrated promising antimalarial properties. It belongs to the class of aryl tetrahydro-β-carbolines , which has been fertile ground for discovering antimalarial drugs. Notably, compounds like MMV008138 and cipargamin were discovered using similar scaffolds. The structural similarity between GNF-Pf-595 and these compounds prompted further investigation . In vitro studies have confirmed its efficacy against the malaria parasite. The preparation of pure enantiomers revealed that the ®-enantiomer (R-3b) exhibits pharmacological advantages. However, challenges related to unfavorable physicochemical properties may hinder its oral efficacy .

Biomedical Applications

Carbon-based compounds play a crucial role in biomedicine. GNF-Pf-595, with its unique structure, falls into this category. Researchers have explored its potential in various biomedical applications, including drug delivery, imaging, and tissue engineering. Its cyanoacetamide moiety could be leveraged for targeted drug delivery systems, enhancing therapeutic efficacy .

Antibacterial Properties

While not extensively studied, GNF-Pf-595’s cyanoacetamide group suggests potential antibacterial activity. Researchers have synthesized similar cyanoacetamide derivatives with promising results. Further investigations into its antibacterial effects could reveal valuable applications .

Heterocyclic Synthesis

Cyanoacetamide derivatives serve as versatile precursors for heterocyclic compounds. GNF-Pf-595’s cyanoacetamide functionality allows it to participate in various condensation and substitution reactions. Researchers have used different methods to synthesize N-aryl or N-heteryl cyanoacetamides, highlighting their utility in building diverse organic heterocycles. These heterocycles could find applications in drug discovery and medicinal chemistry .

Anti-Inflammatory and Analgesic Activities

Structurally related compounds have shown anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities. Further exploration of GNF-Pf-595’s analogs may reveal additional therapeutic potential .

Greener Synthesis Strategies

Researchers have explored greener synthetic routes for related compounds. For example, ZnO nanoparticles were used as a reusable catalyst in the synthesis of novel benzimidazole-substituted indoles. Such strategies contribute to sustainable and environmentally friendly approaches to compound synthesis .

properties

IUPAC Name |

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXVBZJYHHVYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2702137.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)

![6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2702142.png)

![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)

![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)